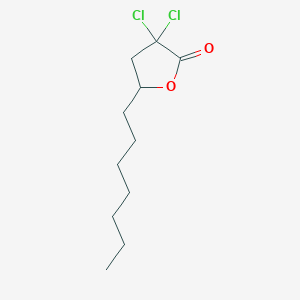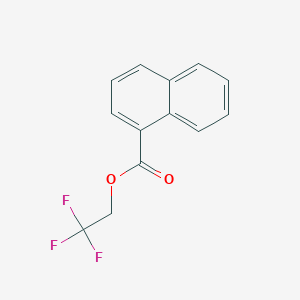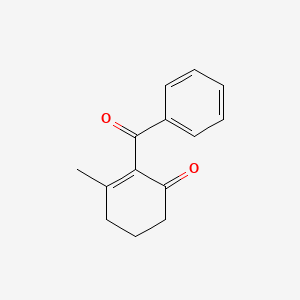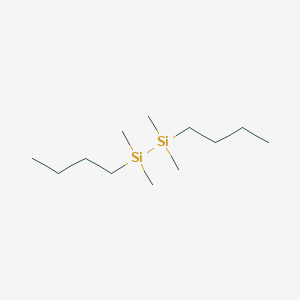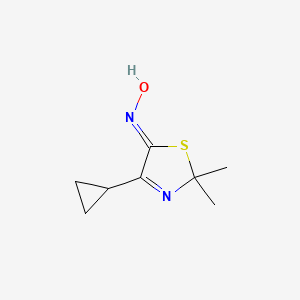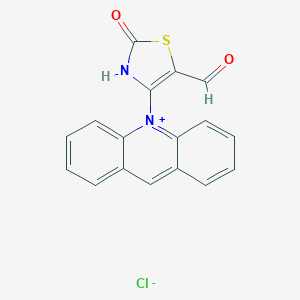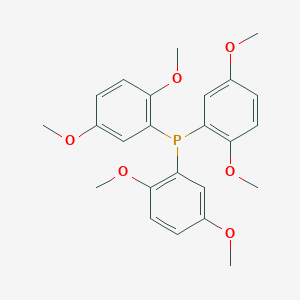
Tris(2,5-dimethoxyphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,5-dimethoxyphenyl)phosphane is a tertiary phosphine compound characterized by the presence of three 2,5-dimethoxyphenyl groups attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,5-dimethoxyphenyl)phosphane typically involves the reaction of 2,5-dimethoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C8H9MgBr+PCl3→(C8H9O2)3P+3MgBrCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,5-dimethoxyphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: The major product is Tris(2,5-dimethoxyphenyl)phosphine oxide.
Substitution: Depending on the substituent, various phosphine derivatives can be formed.
Aplicaciones Científicas De Investigación
Tris(2,5-dimethoxyphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials science.
Mecanismo De Acción
The mechanism by which Tris(2,5-dimethoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand. The phosphorus atom can coordinate with transition metals, forming complexes that facilitate various catalytic reactions. The electron-donating properties of the 2,5-dimethoxyphenyl groups enhance the nucleophilicity of the phosphorus atom, making it an effective catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(2-methoxyphenyl)phosphine
- Tris(2,6-dimethoxyphenyl)phosphine
Uniqueness
Tris(2,5-dimethoxyphenyl)phosphane is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other similar compounds.
Propiedades
Número CAS |
85417-61-4 |
|---|---|
Fórmula molecular |
C24H27O6P |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
tris(2,5-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O6P/c1-25-16-7-10-19(28-4)22(13-16)31(23-14-17(26-2)8-11-20(23)29-5)24-15-18(27-3)9-12-21(24)30-6/h7-15H,1-6H3 |
Clave InChI |
VMFMHGFERNHYIV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)P(C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



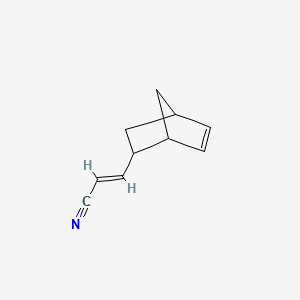
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
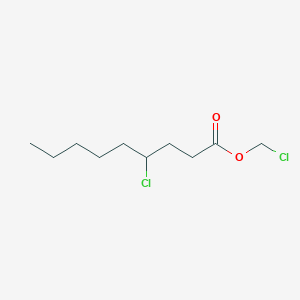
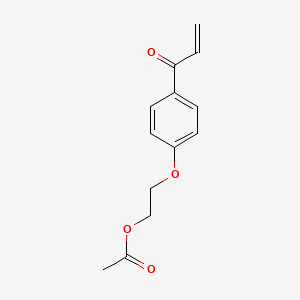

![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
